1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol
Description
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a trifluorinated aromatic ring and a branched alkyl chain. The compound’s structure combines a 3,4,5-trifluorophenyl group attached to a propanol backbone with a methyl substituent at the second carbon. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Fluorine atoms enhance lipophilicity and metabolic stability, while the tertiary alcohol group may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
2-methyl-1-(3,4,5-trifluorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-10(2,14)5-6-3-7(11)9(13)8(12)4-6/h3-4,14H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQNIUBPNKQWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C(=C1)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a cuprous salt or copper oxide, and is conducted at elevated temperatures (100-200°C) and high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as high-pressure reactions, diazotization, and hydrolysis, with careful control of reaction parameters to optimize output .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group can influence the compound’s reactivity and binding affinity, affecting pathways such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]-1-propanol
This compound (CAS 1152029-16-7) shares a fluorinated aromatic ring but differs in substituents: it has bis(trifluoromethyl) groups at positions 3 and 5 of the phenyl ring and an amino group at the second carbon. However, the amino group introduces polarity, which may reduce membrane permeability .
1-(3,5-Difluorophenyl)-3-(trifluoromethyl)propenone
A propenone derivative (from ) with a difluorophenyl and trifluoromethyl group, synthesized via Claisen-Schmidt condensation. The ketone group in this compound contrasts with the alcohol in the target molecule, leading to differences in reactivity (e.g., susceptibility to nucleophilic attack) and hydrogen-bonding capacity. Fluorine positioning (3,5 vs. 3,4,5) also affects aromatic ring electronics, altering dipole moments and π-π stacking interactions .
Substituted Propanol Structural Analogs
1-(2,4,6-Trimethylphenyl)ethanol
highlights this compound’s chair conformation and hexameric crystal packing via hydrogen bonds. The primary alcohol group (vs. tertiary in 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol) may enhance intermolecular hydrogen bonding, influencing melting points .
1-Methyl-2,2-dimethylpropanol
The lack of fluorination results in lower density and boiling point compared to the target compound. Steric effects from the 2,2-dimethyl group could hinder crystallization, contrasting with the ordered packing observed in fluorinated analogs .
1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1
A chloramphenicol analog () with a nitro group and dichloroacetamido substituent. In contrast, the trifluorophenyl group in the target compound offers milder electronic effects and improved pharmacokinetic profiles .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
A drospirenone-related impurity () with a thiophene ring. The sulfur atom in thiophene increases polarizability compared to fluorine, affecting solubility in nonpolar solvents. The methylamino group introduces basicity, altering pH-dependent solubility relative to the target compound’s tertiary alcohol .
Research Implications
The trifluorophenyl group in this compound provides a balance of electron-withdrawing effects and metabolic stability compared to nitro or bis(trifluoromethyl) analogs . Its tertiary alcohol group likely reduces hydrogen-bonding-driven crystallization compared to primary alcohols, as seen in . Further studies should explore its synthetic pathways (e.g., Friedel-Crafts alkylation or Grignard reactions) and compare yields with methods used for analogs in .
Biological Activity
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.
- Chemical Formula : C10H12F3O
- Molecular Weight : 220.20 g/mol
- IUPAC Name : 1-(3,4,5-trifluorophenyl)-2-methylpropan-2-ol
The presence of trifluoromethyl groups in the phenyl ring significantly influences the compound's biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
This compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Table 2: Inhibition of Acetylcholinesterase by this compound
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The results indicate that higher concentrations of the compound lead to increased inhibition of AChE.
Case Studies and Research Findings
A case study published in Frontiers in Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The study highlighted how modifications to the trifluorophenyl group could enhance biological activity while maintaining favorable pharmacokinetic properties .
Key Findings:
- Synthesis : The compound was synthesized using phase-transfer catalysis methods that yielded high enantiomeric purity.
- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound.
Toxicological Profile
Toxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results indicate low acute toxicity in animal models, but further studies are required to establish a comprehensive toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
